molecular formula C12H8BrN3S B6599687 5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1549304-75-7

5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6599687
CAS No.: 1549304-75-7
M. Wt: 306.18 g/mol
InChI Key: HQGYXBDGTHSDFZ-UHFFFAOYSA-N
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Description

5-(6-Bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a bromonaphthalene moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 6-bromonaphthalene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring, yielding the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(6-Bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromonaphthalene moiety can be reduced to form the corresponding naphthalene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or sodium methoxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Naphthalene derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and bromonaphthalene moieties. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Bromonaphthalen-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-(6-bromonaphthalen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3S/c13-10-4-3-7-5-9(2-1-8(7)6-10)11-14-12(17)16-15-11/h1-6H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGYXBDGTHSDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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